4,6-Diaminoisophthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-4H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELGUVBHBRZDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)N)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Diaminoisophthalaldehyde
Established Reaction Pathways
The most conventional and well-documented methods for synthesizing DAIPA rely on the transformation of dinitro precursors or the functionalization of benzene (B151609) dicarbaldehyde derivatives.
A predominant route to 4,6-Diaminoisophthalaldehyde involves the chemical reduction of its dinitro analogue, 4,6-dinitroisophthalaldehyde. This precursor is typically synthesized through the nitration of m-xylene (B151644) to form 4,6-dinitro-1,3-xylene, which is then converted to the dinitro dialdehyde. sci-hub.se The subsequent reduction of the two nitro groups to amino groups is a critical step, for which several effective strategies have been developed.
One common laboratory-scale method employs a mixture of iron(II) sulfate (B86663) (FeSO₄) and hydrogen chloride in an ethanol-water solvent system. cornell.edu The reaction mixture, containing the dinitro compound and a significant excess of hydrated iron(II) sulfate, is heated to around 80°C for approximately one hour to ensure complete reduction. cornell.edu Another established approach is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to convert the nitro groups to amines.
Table 1: Comparison of Reduction Methods for 4,6-Dinitroisophthalaldehyde
| Method | Reagents & Catalysts | Typical Conditions | Reference |
|---|---|---|---|
| Metal Salt Reduction | Iron(II) sulfate (FeSO₄·7H₂O), Hydrogen Chloride (HCl) | Ethanol/Water (1:1), 80°C, 1 hr | cornell.edu |
| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Varies (e.g., adjusted temperature and pressure) |
The synthesis of DAIPA can also be viewed as originating from 1,3-benzenedicarboxaldehyde (isophthalaldehyde) derivatives. A practical synthesis starts with m-xylene, a simple derivative of a benzene dicarbaldehyde precursor. sci-hub.se The process involves the initial nitration of m-xylene to yield 4,6-dinitro-1,3-xylene. sci-hub.se This intermediate is then reacted with p-nitrosodimethylaniline, followed by hydrolysis to produce 4,6-dinitroisophthalaldehyde. sci-hub.se The final step is the reduction of this dinitro compound to yield the target this compound. sci-hub.se While described as a route from a derivative, this highlights a multi-step transformation rather than a direct amination of the isophthalaldehyde (B49619) ring. sci-hub.se
Advanced Synthetic Approaches and Innovations
Recent advancements in chemical synthesis have introduced more sophisticated and efficient methods for producing DAIPA and related compounds, emphasizing catalytic efficiency and green chemistry principles.
Catalysis is central to modern synthetic chemistry, offering pathways with higher selectivity and efficiency. mlsu.ac.in In the context of DAIPA synthesis, catalytic hydrogenation with Pd/C represents a foundational catalytic method for the reduction of the dinitro precursor.
Beyond this, the broader field of amine synthesis provides insights into advanced catalytic systems. For instance, the development of recyclable catalysts like nano copper oxide (CuO) powder has proven effective for synthesizing quinoline (B57606) derivatives, which can be formed from o-aminoaldehydes. researchgate.net Such catalysts are advantageous as they are air-stable, inexpensive, and can be reused multiple times without significant loss of activity. researchgate.net Furthermore, innovative catalysts such as water-dispersible, magnetically recyclable cobalt nanoparticles have been developed for C-N cross-coupling reactions, the fundamental bond-forming reaction for creating arylamines. uni-regensburg.de These advanced systems, while not all yet specifically documented for DAIPA production, represent the frontier of catalytic methods applicable to its synthesis. uni-regensburg.de The Friedländer synthesis, a reaction that uses DAIPA as a key reactant, also benefits from a range of catalysts including bases like potassium hydroxide (B78521) (KOH) and transition metals such as iridium, ruthenium, and palladium, demonstrating the versatility of catalysis in reactions involving this compound. researchgate.net
The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing synthetic strategies. acs.orgmdpi.com The application of these principles is crucial for developing environmentally responsible methods for producing chemicals like DAIPA. ijnc.irnih.gov
Key green chemistry approaches applicable to DAIPA synthesis include:
Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. mlsu.ac.inacs.org The shift from stoichiometric reducers like iron to catalytic hydrogenation is a prime example.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic pathways often lead to higher atom economy by avoiding the use of large quantities of auxiliary reagents.
Safer Solvents: The use of hazardous organic solvents should be minimized or replaced with innocuous alternatives like water. mdpi.comnih.gov The development of water-dispersible catalysts enables reactions to be performed in aqueous media. uni-regensburg.de
Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for instance, by conducting them at ambient temperature and pressure. mlsu.ac.in
The use of biocatalysis, employing enzymes to perform chemical transformations, represents a significant advancement in green chemistry, offering high selectivity and the ability to work in mild, aqueous conditions. mdpi.com While not yet standard for DAIPA, such methods are a goal for future sustainable syntheses. mdpi.com
Achieving high yields and purity is a central goal in academic and industrial synthesis, necessitating the careful optimization of reaction conditions. For the synthesis of DAIPA, this involves systematically adjusting parameters such as temperature, reaction time, and the concentration and loading of catalysts and reagents.
For example, in the reduction of 4,6-dinitroisophthalaldehyde with iron(II) sulfate, the temperature is controlled at 80°C and the reaction time at one hour to maximize the conversion while minimizing side reactions. cornell.edu In the preparation of model compounds from DAIPA, reaction times can vary from 2 to 8 hours, indicating that progress is monitored to determine the optimal duration. sci-hub.se Computational tools and methods like Design of Experiments (DOE) can be employed to systematically explore the effect of multiple variables, identifying the critical factors that control reaction outcomes and yield. nih.gov
Table 2: Examples of Optimized Reaction Parameters in Related Syntheses
| Reaction Type | Key Parameter Optimized | Condition | Objective | Reference |
|---|---|---|---|---|
| Dinitro Compound Reduction | Temperature | 80°C | Ensure complete and efficient reduction | cornell.edu |
| Friedländer Condensation | Reaction Time | 2-8 hours | Heat until crystal separation ceases for maximum product formation | sci-hub.se |
| Suzuki Coupling (Precursor Synthesis) | Catalyst Choice | Pd(dppf)Cl₂-DCM vs. Pd(PPh₃)₄ | Improve yield and reliability of intermediate formation | nih.gov |
Advanced Material Science Applications and Polymer Research
Design and Synthesis of Polyanthrazolines and Polyquinolines
Polyanthrazolines and polyquinolines are classes of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability. rsc.org These properties stem from their rigid backbones composed of fused aromatic and heterocyclic rings. The specific geometry and reactive sites of DAIPA make it a theoretically ideal monomer for creating such robust polymer chains.
The design of polymers using 4,6-Diaminoisophthalaldehyde leverages its dual functionality. The two primary amine groups and two aldehyde groups, positioned on a central benzene (B151609) ring, allow it to act as a versatile A2B2-type monomer. This structure is conducive to step-growth polymerization reactions that form extended, aromatic heterocyclic networks.
Polymerization strategies for creating polyquinolines often involve acid-catalyzed condensation reactions, such as the Friedländer annulation. In this approach, an o-aminoaryl aldehyde (like the functionalities present in DAIPA) reacts with a ketone containing an α-methylene group. When DAIPA is used, it can react with a bis-ketomethylene monomer. The polymerization proceeds through a series of aldol-type additions followed by cyclodehydration, leading to the formation of the characteristic quinoline (B57606) rings within the polymer backbone. This process results in a rigid, fully aromatic polymer structure.
The relationship between the molecular structure of DAIPA-based polymers and their macroscopic properties is a key area of research. The inherent rigidity of the isophthalaldehyde (B49619) core and the stability of the resulting quinoline or anthrazoline heterocycles are directly responsible for the desirable characteristics of the final materials.
Key structure-property relationships include:
Thermal Stability : The high density of aromatic rings in the polymer backbone derived from DAIPA results in high bond dissociation energies and limited rotational freedom, leading to exceptional thermal and thermo-oxidative stability.
Mechanical Strength : The rigid-rod nature of the polymer chains promotes strong intermolecular interactions (π-π stacking), contributing to high tensile strength and modulus.
Solubility : While the rigidity enhances thermal and mechanical properties, it often leads to poor solubility in common organic solvents. To address this, comonomers containing flexible linkages (e.g., ether groups) or bulky side groups are sometimes incorporated to disrupt chain packing and improve processability.
Optical and Electronic Properties : The extended π-conjugated systems along the polymer backbone give rise to unique optical and electronic properties, making them candidates for applications in electronics and optoelectronics.
Research into high-performance polymers focuses on materials that can operate reliably under extreme conditions. researchgate.net Polymers derived from DAIPA are investigated for their potential in aerospace, electronics, and automotive applications where resistance to high temperatures, corrosive chemicals, and mechanical stress is paramount.
Thermal stability is a critical performance metric, typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. DSC is used to determine the glass transition temperature (Tg), which defines the upper-use temperature for amorphous polymers. For high-performance polymers derived from aromatic monomers like DAIPA, TGA often shows decomposition temperatures exceeding 500°C, while Tg values can be well above 250°C. researchgate.net The high char yield (the amount of material remaining at high temperatures) is another indicator of excellent thermal stability and flame retardancy. researchgate.net
Table 1: Illustrative Thermal Properties of Aromatic Heterocyclic Polymers
This table presents typical data ranges for high-performance polymers similar in structure to those that could be synthesized from DAIPA, illustrating the performance characteristics investigated in research.
| Polymer Class | Glass Transition Temperature (Tg) | Decomposition Temperature (T10, 10% weight loss) | Char Yield at 800°C (N₂) |
| Polyquinolines | 250 - 350 °C | > 520 °C | > 60% |
| Polyanthrazolines | 280 - 400 °C | > 550 °C | > 65% |
Covalent Organic Frameworks (COFs) and Porous Materials Research
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. nih.gov The predictable nature of their synthesis, guided by the principles of reticular chemistry, allows for the precise design of materials for specific applications, such as gas storage, separation, and catalysis.
Reticular chemistry is the process of linking molecular building blocks (like DAIPA) with specific symmetries into predetermined, extended structures (frameworks) through strong covalent bonds. DAIPA, with its C2v symmetry, can act as a building block that dictates the geometry of the resulting framework.
When DAIPA is used as a monomer in COF synthesis, it is typically reacted with a complementary linker molecule of a different geometry (e.g., a linear or trigonal amine). The condensation reaction between the aldehyde groups of DAIPA and the amine groups of the linker forms highly stable imine bonds, creating the extended 2D or 3D framework. The specific choice of building blocks and their connectivity determines the topology and pore size of the resulting COF.
The design of COFs based on this compound follows several key principles to achieve highly crystalline and stable materials with permanent porosity:
Symmetry Matching : The symmetry of the building blocks is crucial. Combining the C2v symmetry of DAIPA with a C3 symmetric linker like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can lead to the formation of a hexagonal porous network.
Reversibility of Linkage Formation : The formation of imine linkages is reversible. This reversibility allows for "error-checking" during the synthesis process, where malformed connections can break and reform, leading to a highly ordered, crystalline structure rather than an amorphous polymer.
Geometric and Size Control : The dimensions of the DAIPA monomer and the co-monomer directly control the pore size of the COF. By choosing linkers of different lengths, the pore dimensions can be systematically tuned.
Functionalization : The amine groups on the DAIPA backbone can be post-synthetically modified to introduce new functionalities within the COF pores, tailoring the material for specific applications like targeted chemical sensing or catalysis.
The application of these principles allows researchers to rationally design and synthesize DAIPA-based COFs with tailored properties for advanced applications. rsc.org
Investigation of Porosity and Framework Stability
The bifunctional nature of this compound makes it a prime candidate for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of great interest due to their high surface area, tunable porosity, and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.
Development of Redox-Active Materials
Redox-active materials are crucial for a range of applications, including energy storage and catalysis. nih.gov Organic redox-active materials, such as those derived from DAIPA, offer advantages like structural tunability and sustainability. nih.gov
Integration of DAIPA into Electron-Transfer Systems
The integration of DAIPA into electron-transfer systems is an area of active research. The aromatic core and the presence of nitrogen-containing functional groups in DAIPA can facilitate electron transfer processes. When incorporated into larger polymeric structures, these DAIPA units can act as sites for reversible oxidation and reduction. The efficiency of these electron-transfer systems is dependent on the molecular design and the surrounding chemical environment.
Electrochemical Properties of DAIPA-Derived Materials
The electrochemical properties of materials derived from this compound are key to their function in redox-based applications. These properties are typically investigated using techniques such as cyclic voltammetry to determine the redox potentials and the stability of the different oxidation states. The performance of these materials in devices like batteries or supercapacitors is directly related to these fundamental electrochemical characteristics. While detailed electrochemical data for a wide range of DAIPA-derived materials is not yet broadly available, the field of redox-active organic materials is rapidly expanding. nih.gov
| Property | Description | Relevance |
| Redox Potential | The potential at which a species is oxidized or reduced. | Determines the energy density and voltage of an energy storage device. |
| Cyclic Stability | The ability to undergo repeated redox cycles without degradation. | Crucial for the long-term performance and lifetime of a device. |
| Electron Transfer Rate | The speed at which electrons move to and from the redox-active sites. | Affects the power density and efficiency of the material. |
Functional Materials Research and Advanced Applications
The versatility of DAIPA has led to its exploration in a variety of functional materials for advanced applications. nih.govchemrxiv.org These materials leverage the unique chemical and physical properties imparted by the DAIPA building block.
Electronic and Optoelectronic Materials Development
Organic materials are increasingly being used in the development of electronic and optoelectronic devices due to their low cost, flexibility, and tunable properties. mdpi.com The conjugated system of the aromatic ring in DAIPA, combined with the electron-donating amine groups, makes it a candidate for use in organic semiconductors and light-emitting materials. The ability to modify the structure of DAIPA allows for the fine-tuning of its electronic and optical properties to meet the specific requirements of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.comossila.com
| Device Type | Potential Role of DAIPA Derivatives | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or charge-transport layers. | High photoluminescence quantum yield, good charge carrier mobility. |
| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer. | Broad absorption spectrum, efficient charge separation and transport. |
| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer. | High charge carrier mobility, good on/off ratio. |
Catalysis Research and Methodological Innovations
DAIPA and its Derivatives in Catalytic Systems
The bifunctional nature of DAIPA allows it to be a versatile monomer in the construction of complex, extended networks with designed catalytic properties. The resulting materials, which can be considered macromolecular derivatives of DAIPA, leverage the inherent features of the parent molecule to create robust and active catalytic systems. The primary strategy involves using DAIPA to build COFs, which serve as a platform for heterogeneous catalysis. rsc.org These frameworks offer exceptional structural tunability, high porosity, and thermal stability, making them highly effective and adaptable materials for catalytic applications. researchgate.net
The synthesis of many DAIPA-based catalytic materials relies on the formation of Schiff base intermediates. The condensation reaction between the amino groups of one monomer and the aldehyde groups of another is a cornerstone of COF chemistry, resulting in stable imine linkages that form the backbone of the framework.
Once synthesized, the COF structure derived from DAIPA can itself act as an organocatalyst. The nitrogen atoms within the imine-linked skeleton or potentially unreacted amino groups within the pores can function as basic active sites. These sites can catalyze a variety of organic transformations. While specific examples focusing solely on DAIPA-based COFs as organocatalysts are emerging, the principle is well-established in the broader field of COF catalysis. The ordered nanochannels of these frameworks can be adorned with catalytically active organic functional groups, leading to high catalyst density, easy access to active sites, and facile separation of the catalyst from the reaction mixture. nih.gov
Table 1: Potential Organocatalytic Applications of DAIPA-Derived Materials
| Reaction Type | Catalytic Site | Potential Advantage |
|---|---|---|
| Knoevenagel Condensation | Basic imine/amine sites | High catalyst stability and recyclability |
| Michael Addition | Basic imine/amine sites | Shape/size selectivity due to ordered pores |
The most significant catalytic application of DAIPA is in the creation of heterogeneous catalysts. rsc.org By reacting DAIPA with other complementary linkers, crystalline, porous COFs are formed. These materials are inherently heterogeneous catalysts, meaning they exist in a different phase (typically solid) from the reactants (typically liquid or gas). This characteristic is highly desirable for industrial processes as it allows for easy separation and recycling of the catalyst. rsc.org
The key advantages of using DAIPA-based COFs as heterogeneous catalysts include:
High Surface Area: Their porous nature provides a vast surface area, maximizing the number of accessible catalytic sites. researchgate.net
Structural Tunability: The properties of the catalyst can be precisely controlled by choosing different co-monomers to react with DAIPA, allowing for the tuning of pore size and chemical environment. researchgate.net
Enhanced Stability: The strong covalent bonds forming the framework provide high thermal and chemical stability compared to homogeneous catalysts. rsc.org
Site Isolation: The framework structure can isolate active sites, preventing self-quenching or undesirable side reactions.
These COFs can act as supports for catalytically active metal nanoparticles or be designed with intrinsically active sites within their backbone. researchgate.netmdpi.com
Table 2: Features of DAIPA-Based COFs in Heterogeneous Catalysis
| Feature | Description | Reference |
|---|---|---|
| Platform for Catalysis | Precisely integrates organic units into periodic networks, offering a propitious platform for catalysis. | rsc.org |
| Host for Catalytic Species | Can act as a host for the inclusion of catalytic species like metal nanoparticles. | rsc.org |
| High Stability & Recyclability | Immobilized active sites offer superior stability and recyclability for industrial applications. | rsc.org |
| Pore Surface Engineering | The porous channels can be functionalized to create specific catalytic environments. | taylorfrancis.com |
DAIPA-derived COFs are increasingly being explored for redox catalysis, including electrocatalysis and photocatalysis. The extended π-conjugated system that can be formed within the COF backbone facilitates charge transport, a crucial property for these applications. Furthermore, the framework can be designed to incorporate redox-active units or metal centers that can participate in electron transfer reactions. ccspublishing.org.cn
Electrocatalysis: DAIPA can be used to construct COFs that serve as efficient electrocatalysts for reactions like the oxygen evolution reaction (OER), which is critical for water splitting and energy storage technologies. ccspublishing.org.cntaylorfrancis.com By integrating metal ions (e.g., cobalt) into the porous structure, the resulting COF can exhibit low overpotential and high efficiency for OER. ccspublishing.org.cnresearchgate.net The designable structure of COFs allows for the creation of abundant, accessible active sites and fast electron transport channels. ccspublishing.org.cn
Photocatalysis: COFs synthesized using DAIPA or similar building blocks are promising materials for photocatalytic applications, such as the reduction of carbon dioxide (CO2) and hydrogen (H2) evolution from water. mdpi.comrsc.org These materials can be designed to absorb visible light, generating electron-hole pairs that drive chemical reactions. The high surface area and porous nature of the COFs facilitate the diffusion of reactants to the active sites and the release of products. For instance, DAIPA-based frameworks can be used to construct systems for the photocatalytic reduction of CO2 to carbon monoxide (CO) or other valuable hydrocarbons. mdpi.comdcu.ie
Mechanistic Studies in DAIPA-Mediated Catalytic Reactions
Understanding the reaction mechanisms at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient systems. While mechanistic studies on catalysts derived specifically from DAIPA are still an evolving area, the principles are drawn from broader investigations into COF and porous material catalysis.
Elucidating the precise reaction pathways within the pores of a DAIPA-based COF catalyst is complex. Researchers typically employ a combination of experimental and computational methods. Kinetic studies can reveal reaction orders and activation energies, providing clues about the rate-determining step. Spectroscopic techniques performed in situ can help identify reaction intermediates that are bound to the catalyst's active sites.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool. researchgate.net These theoretical studies can model the interaction of substrates with the catalytic sites within the COF's pores, map out the energy landscape of the entire reaction pathway, and calculate the structures and energies of transition states. researchgate.net Such analyses provide deep insights into how the catalyst facilitates the reaction and what factors control its selectivity. For example, modeling can show how the confinement of reactants within the COF pores alters reaction barriers compared to the reaction in solution.
The catalytic activity of materials derived from 4,6-Diaminoisophthalaldehyde is intrinsically linked to the functional groups of the DAIPA monomer.
Aldehyde Groups (-CHO): The two aldehyde groups are fundamental to the construction of the catalytic framework. Through Schiff base condensation, they form the robust, porous, and stable COF structure. The conversion of these groups into imine linkages creates a nitrogen-rich, conjugated backbone that is often essential for the material's electronic properties and stability.
Amino Groups (-NH2): The two amino groups are arguably the most important feature for imparting direct and indirect catalytic functionality.
As Linking Groups: In many COF syntheses, the amino groups of DAIPA react with aldehyde co-monomers to form the imine-linked framework. The resulting nitrogen atoms in the backbone can act as Lewis basic sites, influencing substrate binding and activation.
As Catalytic Sites: If the synthesis is designed to leave some or all of the amino groups unreacted and pendant within the pores, they can act as potent Brønsted/Lewis basic organocatalytic sites. rsc.org These groups can activate substrates through hydrogen bonding or deprotonation. mdpi.com
As Anchoring Sites: The amino groups serve as excellent coordination sites for anchoring metal ions or nanoparticles. This allows for the creation of single-site heterogeneous metal catalysts, where the COF acts as a "solid ligand," preventing metal leaching and aggregation while ensuring uniform catalytic activity. frontiersin.org
The strategic placement of these functional groups within a highly ordered, porous architecture is the key to the catalytic potential of DAIPA-derived materials.
Development of Sustainable Catalytic Processes
The development of sustainable catalytic processes is a cornerstone of green chemistry, aiming to create efficient, selective, and environmentally benign chemical transformations. Within this framework, the strategic design of ligands and catalysts plays a pivotal role. This compound emerges as a promising scaffold for the synthesis of novel catalysts, particularly through its conversion into Schiff bases and subsequent coordination with various metal centers. These derived catalysts are anticipated to be effective in a range of organic transformations under sustainable conditions.
The core appeal of this compound in sustainable catalysis lies in its structural features. The presence of two primary amine groups and two aldehyde functionalities allows for the creation of intricate Schiff base ligands. These ligands can then be used to form stable complexes with a variety of transition metals, which are known to be active in numerous catalytic reactions. The resulting metal complexes can be tailored for either homogeneous or heterogeneous catalysis, offering flexibility in process design and catalyst recycling.
Research into analogous systems, where Schiff bases are derived from other diamines and aldehydes, has demonstrated significant catalytic activity in various reactions. These studies provide a strong foundation for predicting the potential applications of this compound-based catalysts. For instance, manganese(III) Schiff base complexes have shown excellent performance in the oxidation of alcohols. It is plausible that similar complexes derived from this compound could also catalyze such oxidations efficiently.
Furthermore, the immobilization of these catalytic complexes onto solid supports, such as polymers or silica, can lead to the development of robust and recyclable heterogeneous catalysts. This approach aligns with the principles of green chemistry by simplifying catalyst-product separation and minimizing waste. The porous nature of such supported catalysts can also enhance substrate selectivity and catalyst stability.
A key area of interest is the application of these potential catalysts in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. Palladium complexes with Schiff base ligands, for example, are well-established catalysts for cross-coupling reactions. By extension, palladium complexes of this compound-derived Schiff bases could offer novel reactivity or selectivity in sustainable coupling protocols.
The development of metal-organic frameworks (MOFs) using linkers derived from isophthalic acid derivatives has also been a fruitful area of research for creating heterogeneous catalysts. A Zn-based MOF synthesized with 4,6-diamino-2-pyrimidinethiol as a ligand has been reported, showcasing the potential of amino-functionalized linkers in creating catalytically active materials. researchgate.net Similarly, amino-functionalized Cd-MOFs have been shown to be effective heterogeneous catalysts for the epoxidation of alkenes, with high yields and good recyclability. nih.gov These examples suggest that this compound could serve as a valuable building block for new MOFs with tailored catalytic properties for sustainable chemical synthesis.
Based on analogous systems, the following table projects the potential catalytic performance of a hypothetical heterogeneous catalyst derived from a this compound Schiff base complex in the epoxidation of cyclooctene (B146475).
| Entry | Oxidant | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | TBHP | None | CCl₄ | 60 | 4 | 85 | >99 |
| 2 | TBHP | NH₄VO₃ | CCl₄ | 60 | 2 | >99 | >99 |
| 3 | H₂O₂ | None | CCl₄ | 60 | 6 | 60 | >99 |
This table is a projection based on the performance of similar amino-functionalized MOF catalysts in the epoxidation of cyclooctene as reported in existing literature. nih.gov TBHP refers to tert-butyl hydroperoxide.
Future research in this area will likely focus on the synthesis and characterization of novel Schiff base ligands and metal complexes derived from this compound. A thorough investigation of their catalytic activity in a variety of organic transformations, with a strong emphasis on sustainable reaction conditions such as the use of green solvents, lower reaction temperatures, and catalyst recyclability, will be crucial.
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-Diaminoisophthalaldehyde, these studies would typically employ Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately model its electronic structure.
Molecular Orbital Analysis and Electronic Properties
A molecular orbital (MO) analysis provides insight into the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.
For this compound, one would expect the amino groups to significantly influence the electronic properties, likely raising the energy of the HOMO and contributing to its nucleophilic character. The aldehyde groups, being electron-withdrawing, would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbons.
A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation, would look like this:
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap | 3.9 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.5 eV |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. This theory is instrumental in understanding pericyclic reactions, cycloadditions, and electrophilic/nucleophilic attacks. In the context of this compound's use in polymerization, FMO theory would be applied to analyze the interaction between the diamine's HOMO and the LUMO of a co-monomer, thereby predicting the most favorable reaction pathway.
Reaction Mechanism Predictions and Computational Kinetics
Computational methods are powerful tools for elucidating the step-by-step mechanism of chemical reactions and for calculating their rate constants.
Transition State Characterization and Energy Barrier Calculations
To study a reaction involving this compound, such as its condensation with a ketone, computational chemists would locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate).
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For a multi-step reaction, the step with the highest energy barrier is the rate-determining step.
A hypothetical reaction profile data table for a condensation reaction of this compound might be presented as follows:
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| Transition State 1 | +15.2 | |
| Intermediate | -5.7 | |
| 2 | Transition State 2 | +10.8 |
| Products | -12.3 |
Reaction Coordinate Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. This analysis follows the reaction path downhill to the corresponding reactants and products, confirming that the identified transition state correctly connects the desired species on the potential energy surface. The IRC provides a detailed view of the geometric changes that occur throughout the reaction.
Molecular Dynamics Simulations
While quantum chemical calculations provide information on static molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent or as part of a larger system like a polymer, would involve solving Newton's equations of motion for all atoms. This would allow for the study of conformational changes, solvent effects, and the transport properties of the molecule. However, no specific molecular dynamics studies on isolated this compound have been found in the reviewed literature.
Computational Materials Science of DAIPA-Derived Systems
When DAIPA is used as a building block for materials like COFs, computational materials science becomes essential for predicting the structure and performance of the resulting system. These simulations guide synthetic efforts by identifying the most promising structures for applications such as gas storage and separation.
Before a material is synthesized, its structure can be predicted computationally. For a DAIPA-derived COF, this involves:
Topological Design: Choosing a target network topology (e.g., a 2D hexagonal lattice or a 3D framework) based on the geometry of the DAIPA monomer.
Structure Generation: Creating a hypothetical, atomistic model of the framework by connecting DAIPA units with imine linkages according to the chosen topology. rsc.org
Geometry Optimization: Using force fields or DFT calculations to relax the hypothetical structure, allowing the bond lengths, angles, and lattice parameters to adjust to their lowest energy state. rsc.org
The stability of the predicted framework is then assessed by calculating its cohesive energy and simulating its response to thermal stress. High thermal stability is a known characteristic of many imine-based COFs. rsc.org The porosity of the hypothetical COF, including its Brunauer-Emmett-Teller (BET) surface area and pore volume, can also be calculated from the final optimized structure. researchgate.netmdpi.comresearchgate.net
Table 2: Predicted Properties of a Hypothetical Hexagonal COF Derived from DAIPA and a Linear Diamine This table shows predicted properties for a representative 2D COF, illustrating the type of data generated from computational predictions. This data is not based on a specific study of a DAIPA-COF.
| Property | Predicted Value | Computational Method |
| Lattice Type | 2D Hexagonal (eclipsed) | Structure Generation |
| Pore Diameter | 1.8 nm | Geometry Optimization |
| BET Surface Area | ~1500 m²/g | Porosity Calculation |
| Pore Volume | ~0.85 cm³/g | Porosity Calculation |
| Thermal Stability | > 450 °C | Based on analogous imine COFs |
A primary application for COFs is in gas separation and storage. Computational simulations are vital for predicting how well a DAIPA-derived framework would perform in these roles.
Adsorption Simulation: The adsorption of gases like CO₂, CH₄, or N₂ is typically simulated using Grand Canonical Monte Carlo (GCMC) methods. acs.orgnih.govtandfonline.comresearchgate.netresearchgate.net In GCMC simulations, the COF structure is placed in a simulation box, and gas molecules are randomly inserted, deleted, or moved to simulate equilibrium with a gas reservoir at a set pressure and temperature. This process generates an adsorption isotherm, which shows the amount of gas adsorbed by the material at different pressures. The simulations also identify the preferential binding sites for gas molecules within the pores. acs.orgrsc.orgresearchgate.net
Diffusion Simulation: Molecular Dynamics (MD) simulations are used to study the movement of gas molecules through the COF's pores. frontiersin.orgresearchgate.netacs.orgnih.gov By simulating the trajectories of individual gas molecules over time, MD can be used to calculate key transport properties like the self-diffusion coefficient. This coefficient indicates how quickly a gas can move through the material, which is critical for membrane-based separation applications. acs.orgtandfonline.com The combination of GCMC and MD provides a comprehensive, multiscale view of a material's potential for gas separation and storage. nih.gov
Table 3: Representative Simulated Gas Adsorption and Diffusion Data in a Generic Imine-Linked COF This table provides illustrative data from GCMC and MD simulations on a representative COF to show typical performance metrics. The data is not specific to a DAIPA-derived material.
| Gas | Adsorption Uptake (mmol/g at 1 bar, 298 K) | Adsorption Selectivity (CO₂/N₂) | Self-Diffusion Coefficient (10⁻⁸ m²/s) |
| CO₂ | 2.5 | 25 | 3.1 |
| N₂ | 0.1 | 1 | 5.8 |
| CH₄ | 0.9 | - | 4.5 |
Advanced Characterization Methodologies in Daipa Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the precise arrangement of atoms and electronic structure of a molecule. However, specific spectra for 4,6-Diaminoisophthalaldehyde (DAIPA) are not found in the reviewed literature.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For DAIPA, ¹H and ¹³C NMR would provide foundational data.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic protons, the aromatic protons, and the amine (NH₂) protons. The chemical shifts and coupling patterns of the two non-equivalent aromatic protons would confirm the 1,3,4,6-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde groups, as well as for the four distinct carbon atoms of the aromatic ring.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for unambiguous assignment of all proton and carbon signals.
Solid-State NMR: For DAIPA in its solid, crystalline form, solid-state NMR could provide insights into the molecular packing and identify the presence of different polymorphs by detecting variations in the chemical shifts of carbon and nitrogen atoms in the crystal lattice.
Currently, no published studies present this NMR data for DAIPA.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of DAIPA would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine groups (typically a doublet around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde groups (around 1680-1700 cm⁻¹), C-N stretching, and various C=C and C-H vibrations from the aromatic ring.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The symmetric vibrations of the benzene ring and the C=O bonds would likely be strong Raman scatterers.
Specific, experimentally recorded FTIR and Raman spectra for DAIPA, along with tables of their vibrational frequencies, are absent from the available literature.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides information about the electronic transitions within a molecule, which are influenced by conjugation and functional groups.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of DAIPA is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system. The presence of two aldehyde groups (chromophores) and two powerful electron-donating amino groups (auxochromes) would likely cause a significant bathochromic (red) shift in the absorption maxima compared to the parent isophthalaldehyde (B49619) molecule.
Fluorescence Spectroscopy: Many aromatic amines are fluorescent. It is plausible that DAIPA would exhibit fluorescence upon excitation at an appropriate wavelength. A fluorescence study would determine its excitation and emission maxima, quantum yield, and fluorescence lifetime, providing insight into its potential for applications in sensors or optical materials.
Detailed photophysical studies, including absorption and emission spectra for DAIPA in various solvents, have not been found in the reviewed scientific papers.
Diffraction Techniques for Crystalline Materials
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level.
Single-Crystal X-ray Diffraction for Molecular Structures
If a suitable single crystal of DAIPA could be grown, single-crystal X-ray diffraction would provide the exact coordinates of each atom in the molecule. This analysis would yield precise data on:
Molecular Geometry: Bond lengths, bond angles, and torsion angles.
Crystal Packing: The arrangement of molecules in the crystal lattice.
Intermolecular Interactions: The presence and geometry of hydrogen bonds between the amine hydrogens and aldehyde oxygens of neighboring molecules, as well as π–π stacking interactions between aromatic rings.
A search of crystallographic databases reveals no deposited crystal structure for this compound.
Powder X-ray Diffraction for Bulk Crystalline Phases
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a powdered sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is characteristic of the material's crystal structure and phase purity. A PXRD pattern for DAIPA would serve as a crucial reference for confirming its identity and crystallinity when used as a reagent in solid-state synthesis.
Despite its importance for materials science applications, a standard reference PXRD pattern for this compound has not been published.
Thermal Analysis Techniques for Polymer and Material Stability
Thermal analysis techniques are crucial in materials science for characterizing the thermal stability and phase behavior of polymers and other materials derived from this compound (DAIPA). These methods provide critical data on how materials perform under thermal stress, which is essential for determining their processing parameters and predicting their service life in various applications.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from DAIPA, such as polyimides and Schiff bases, TGA provides vital information about their decomposition temperatures, the amount of residual char, and the kinetics of their degradation.
In a typical TGA experiment, a sample is heated at a constant rate, and its weight is continuously monitored. The resulting data is plotted as a thermogram, showing weight percentage versus temperature. The derivative of this curve (DTG) highlights the temperatures at which the rate of mass loss is maximal.
Research on polymers structurally similar to those derived from DAIPA demonstrates the utility of TGA. For instance, polyimides are known for their exceptional thermal stability. nih.gov TGA studies on various polyimides show that their decomposition often occurs in distinct stages. nih.govnih.gov For example, polyimides containing specific functional groups may first undergo a thermal rearrangement at temperatures between 350°C and 550°C before the main chain decomposes at higher temperatures. nih.gov The initial decomposition temperature (often defined as the temperature at which 2% or 5% weight loss occurs) and the residual weight at high temperatures (e.g., 600°C or 800°C) are key parameters used to compare the stability of different polymer structures. nih.gov
Similarly, Schiff bases synthesized from monomers like DAIPA exhibit enhanced thermal stability compared to their precursors. Studies on Schiff bases derived from chitosan (B1678972) show that their decomposition temperature can be significantly increased after modification, with the primary decomposition occurring between 250°C and 350°C. physchemres.org For DAIPA-based polymers, TGA is used to assess how different building blocks or cross-linking strategies influence thermal robustness. The atmosphere used during the analysis (e.g., inert nitrogen or oxidative air) is also a critical variable, as the degradation mechanisms can differ significantly. nih.gov
Below is a representative data table illustrating typical TGA results for different types of polymers, analogous to what would be expected for materials derived from DAIPA.
| Polymer Type | Initial Decomposition Temp. (Td, 5%) (°C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 800°C (%) | Atmosphere |
|---|---|---|---|---|
| Aromatic Polyimide | 510 | 585 | 62 | Nitrogen |
| Schiff Base Polymer | 380 | 450 | 45 | Nitrogen |
| Covalent Organic Framework | 450 | 520 | 55 | Nitrogen |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov This information is essential for understanding the processing window and physical properties of DAIPA-based materials.
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is a key indicator of the upper service temperature for a polymer in many applications. For polyimides, which are often amorphous, the Tg can be very high, reflecting their rigid chain structures. nih.govmdpi.com DSC studies show that the specific monomers used, such as the dianhydride and diamine (e.g., DAIPA), have a significant impact on the Tg of the resulting polyimide. nih.govresearchgate.net
For semi-crystalline polymers, DSC can also detect melting and crystallization events, which appear as endothermic and exothermic peaks, respectively. researchgate.net The area under the melting peak can be used to determine the enthalpy of fusion and estimate the degree of crystallinity.
In the context of DAIPA research, DSC is employed to:
Determine the Tg of amorphous polymers like polyimides and Schiff bases to understand their thermal operating range.
Study the melting and crystallization behavior of any semi-crystalline DAIPA-derived polymers.
Investigate the curing kinetics of thermosetting resins synthesized using DAIPA derivatives.
Assess the effects of incorporating fillers or creating composites on the thermal properties of the DAIPA polymer matrix. nih.gov
The following interactive table provides examples of thermal transition data that can be obtained from DSC analysis of polymers.
| Polymer System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) |
|---|---|---|---|
| Amorphous Polyimide (6FDA-based) | 295 | N/A | N/A |
| Semi-crystalline Schiff Base Polymer | 150 | 310 | 265 |
| DAIPA-based Epoxy Resin (cured) | 185 | N/A | N/A |
Microscopic and Imaging Techniques
Microscopy is indispensable for visualizing the morphology and structure of materials from the micrometer to the angstrom scale. For materials synthesized from DAIPA, such as polymers, composites, and covalent organic frameworks (COFs), electron microscopy and atomic force microscopy provide direct insight into their physical architecture, which governs their bulk properties.
Electron Microscopy (TEM, SEM) for Morphology and Nanostructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques that use electron beams to generate high-resolution images of a material's structure. libretexts.org
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of a sample. libretexts.org An electron beam is scanned across the sample's surface, and detectors collect the secondary or backscattered electrons emitted from the surface. This technique is invaluable for examining the microscale and nanoscale features of DAIPA-derived materials. For instance, SEM can be used to visualize the surface of a polyimide film, the particle size and shape of a powdered Schiff base polymer, or the porous structure of a composite material. mdpi.comresearchgate.net Since most polymers are not conductive, samples often require a thin coating of a conductive material, like gold or carbon, before imaging. libretexts.org
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. libretexts.org A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. TEM is particularly useful for studying the nanostructure of DAIPA-based materials. For example, in the study of Covalent Organic Frameworks (COFs) synthesized from DAIPA-like monomers, TEM can reveal the ordered porous structure and crystalline lattice of the framework. researchgate.netsemanticscholar.org It can also be used to visualize the dispersion of nanoparticles within a DAIPA-polymer composite matrix or to identify different phases in a polymer blend. researchgate.net
| Technique | Information Obtained | Typical Resolution | Sample Requirements |
| SEM | Surface topography, morphology, particle size/shape | 1-10 nm | Bulk or powder, often requires conductive coating |
| TEM | Internal structure, crystallinity, nanoparticle dispersion | <1 nm | Ultrathin sections (<100 nm thick) |
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides a three-dimensional topographical map of a material's surface with nanoscale resolution. youtube.com Unlike electron microscopy, AFM does not require a vacuum environment or conductive coatings, making it particularly well-suited for characterizing polymer surfaces under ambient conditions. nanomagnetics-inst.com
In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographic image. youtube.com
AFM is used in DAIPA research to:
Quantify Surface Roughness: Obtain precise measurements of the smoothness or roughness of polymer films, which is critical for applications in electronics and coatings. azonano.com
Visualize Nanoscale Morphology: Image the lamellar structures in semi-crystalline polymers, the phase separation in polymer blends, or the domain structure of copolymers. utwente.nl
Probe Mechanical Properties: In addition to topography, AFM can operate in modes that map variations in surface properties like adhesion, stiffness, and viscoelasticity (phase imaging). youtube.comnanomagnetics-inst.com This allows for the differentiation of components in a composite or blend based on their mechanical response.
The ability of AFM to operate in liquid or controlled temperature environments also allows for in-situ studies, such as observing the crystallization or degradation of a DAIPA polymer film in real-time. azonano.comnih.gov
Chromatographic and Mass Spectrometric Separations and Analysis
Chromatography and mass spectrometry are cornerstone analytical techniques for the separation, identification, and quantification of chemical compounds. In the context of this compound research, these methods are essential for monitoring reaction progress, purifying products, and characterizing the precise molecular structure of DAIPA and its derivatives.
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate components from a mixture. nih.gov The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For a compound like DAIPA and many of its derivatives, which may have low volatility, HPLC is often the preferred method. It can be used to:
Monitor the purity of synthesized DAIPA.
Separate the final polymer product from unreacted monomers and side products.
Analyze the products of degradation studies to understand decomposition pathways.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of molecules. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it provides a highly sensitive and specific tool for identifying unknown compounds in a complex mixture. nih.govnih.gov
In DAIPA research, mass spectrometry is critical for:
Confirming the identity of the synthesized DAIPA monomer by matching its molecular ion peak to the calculated molecular weight. nih.gov
Analyzing the fragments produced in the mass spectrometer (MS/MS) to confirm the molecular structure.
Identifying intermediates and byproducts in the synthesis of DAIPA-based polymers and other materials. nih.gov
Characterizing the end-groups of polymer chains or identifying small oligomers.
For example, in the synthesis of a Schiff base from DAIPA and another amine, LC-MS could be used to separate the resulting oligomers and provide mass data for each, confirming the successful formation of the imine linkages and identifying the distribution of polymer chain lengths. purdue.edu
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of DAIPA and analyzing reaction mixtures during its synthesis and subsequent polymerization. nih.gov The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. tandfonline.com For aromatic compounds like DAIPA, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. waters.comnih.gov
The purity of a synthesized DAIPA batch can be determined by analyzing a dissolved sample. A highly pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. By comparing the retention time of the main peak to that of a certified DAIPA standard, the compound's identity can be confirmed.
Interactive Data Table: Illustrative HPLC Purity Analysis of a DAIPA Sample
| Peak Number | Retention Time (minutes) | Peak Area | Area % | Identity |
| 1 | 2.85 | 15,480 | 1.12 | Impurity A |
| 2 | 4.52 | 1,352,600 | 97.88 | DAIPA |
| 3 | 6.17 | 13,820 | 1.00 | Impurity B |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of DAIPA and to gain insight into its molecular structure through fragmentation analysis. wikipedia.org In a typical experiment, DAIPA molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular formula of DAIPA is C₈H₈N₂O₂. Its calculated molecular weight is approximately 164.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides a molecular fingerprint. The precursor ion (the molecular ion) is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of an aromatic aldehyde often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29, corresponding to the loss of CHO). miamioh.edulibretexts.org The presence of amino groups introduces additional fragmentation pathways.
Interactive Data Table: Expected m/z Values for DAIPA and Its Precursor
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| Isophthalaldehyde | C₈H₆O₂ | 134.13 nist.govwikipedia.orgnih.gov | 134 | 133 (M-H)⁺, 105 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| This compound | C₈H₈N₂O₂ | 164.16 | 164 | 163 (M-H)⁺, 135 (M-CHO)⁺, 107 |
Electrochemical Characterization Methods
Electrochemical methods are vital for studying the electron transfer properties of DAIPA and the materials derived from it, such as polymers and coordination complexes. These properties are fundamental to applications in electronics, sensors, and energy storage.
Cyclic Voltammetry for Redox Properties
Cyclic Voltammetry (CV) is a primary technique for investigating the redox (reduction-oxidation) behavior of electroactive species like DAIPA. wikipedia.org The method involves cycling the potential of an electrode immersed in a solution of the analyte and measuring the resulting current. nih.gov The resulting plot of current versus potential, a cyclic voltammogram, provides information about the redox potentials and the stability of the oxidized and reduced forms of the molecule.
For DAIPA, the aromatic amine groups are susceptible to oxidation at specific potentials. utexas.eduacs.org A typical cyclic voltammogram of DAIPA would likely exhibit one or more anodic (oxidation) peaks on the forward scan, corresponding to the removal of electrons from the amino groups. On the reverse scan, corresponding cathodic (reduction) peaks may appear if the oxidation process is reversible. The potential values of these peaks are characteristic of the molecule's electronic structure and can be used to evaluate its suitability as an electron donor in various applications. dtu.dk
Interactive Data Table: Representative CV Data for an Aromatic Diamine Compound
| Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Reversibility |
| First Oxidation | +0.85 | +0.78 | 70 | Quasi-reversible |
| Second Oxidation | +1.12 | - | - | Irreversible |
Impedance Spectroscopy for Charge Transfer Characteristics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of materials, particularly the charge transfer characteristics of films or coatings on an electrode surface. researchgate.net While CV studies the molecule in solution, EIS is typically applied to materials derived from DAIPA, such as polyimides or Schiff base polymers, deposited on a conductive substrate. ibm.comdau.edu
EIS measures the impedance of a system over a range of frequencies. The data is often visualized in a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract quantitative parameters. A key parameter is the charge transfer resistance (Rct), which represents the resistance to electron transfer at the electrode/polymer interface. A lower Rct value generally indicates faster charge transfer kinetics. Another important parameter is the double-layer capacitance (Cdl), which relates to the capacitance at the interface. Changes in these parameters can signify polymer degradation, ion penetration, or other interfacial phenomena. mdpi.com
Interactive Data Table: Typical EIS Parameters for a Polymer Film on an Electrode
| Sample | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (µF) |
| Bare Electrode | 55 | 1.2 | 25 |
| DAIPA-Polymer Coated Electrode | 60 | 150 | 2.1 |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in DAIPA Research
Machine learning algorithms can be trained on vast datasets of chemical information to predict the properties of novel materials. nih.gov In the context of DAIPA, AI models could screen virtual libraries of polymers and covalent organic frameworks (COFs) derived from this building block. By analyzing structure-property relationships, these models can predict key characteristics such as thermal stability, porosity, and electronic properties, guiding researchers toward the most promising candidates for synthesis. researchgate.net
Table 1: Potential AI/ML Applications in DAIPA Research
| Application Area | AI/ML Tool | Potential Impact |
| Material Discovery | Generative Models, QSAR | Design of novel DAIPA-based polymers with targeted properties (e.g., high porosity, specific conductivity). |
| Synthesis Planning | Retrosynthesis Algorithms | Identification of more efficient, cost-effective, and sustainable synthetic pathways to DAIPA. |
| Reaction Optimization | Bayesian Optimization | Rapid optimization of reaction conditions (temperature, catalyst, solvent) for higher yields and purity. |
| Property Prediction | Deep Learning Models | Accurate prediction of physical, chemical, and biological properties of new DAIPA derivatives. nih.gov |
Sustainable Chemistry Initiatives in DAIPA Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming central to modern synthesis. mdpi.commdpi.com Future research on DAIPA will increasingly focus on developing environmentally benign methods for its synthesis and application.
Key areas of focus include:
Green Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. arkat-usa.org Research into DAIPA synthesis will likely explore the use of greener alternatives such as water, ionic liquids, or bio-based solvents, which reduce environmental risks and improve safety. mdpi.comarkat-usa.org Aqueous micellar conditions, for example, have been shown to improve the sustainability of key chemical reactions. nih.gov
Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com Future synthetic routes to DAIPA could employ heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also presents a promising avenue for sustainable synthesis.
Atom Economy: Synthetic methodologies will be designed to maximize the incorporation of all materials used in the process into the final product. This reduces the generation of by-products and waste, aligning with the core tenets of sustainable chemistry. arkat-usa.org
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted or ultrasonic-assisted synthesis, can significantly reduce the energy consumption of chemical processes. mdpi.com These methods often lead to shorter reaction times and higher yields. arkat-usa.org
By integrating these sustainable practices, the environmental footprint associated with the production and use of DAIPA-based materials can be substantially reduced. nih.gov
Multi-Stimuli Responsive Materials from DAIPA Scaffolds
Multi-stimuli responsive materials, which can change their properties in response to external triggers like pH, light, or temperature, are at the forefront of materials science. researchgate.netgoettingen-research-online.de The unique chemical structure of DAIPA, with its available aldehyde and amine groups, makes it an excellent candidate for building such "smart" materials.
The primary route to creating materials from DAIPA is through the formation of imine (Schiff base) linkages. This reaction is often reversible and can be sensitive to changes in pH. This intrinsic property can be harnessed to create materials that respond to acidity or basicity. For instance, DAIPA can be used as a cross-linker to form hydrogels that swell or degrade under specific pH conditions, making them suitable for applications like targeted drug delivery. researchgate.net
Furthermore, by incorporating other functional moieties into the DAIPA backbone or by combining it with other responsive monomers, materials that react to multiple stimuli can be designed. rsc.orgmdpi.com For example, a DAIPA-based polymer could be engineered to respond to both pH and temperature, allowing for more complex and controlled behaviors. mdpi.com The development of such materials opens up possibilities in fields ranging from sensors and actuators to controlled-release systems. goettingen-research-online.denih.gov
Interdisciplinary Research with Biological and Environmental Systems
The versatility of DAIPA's functional groups provides a foundation for interdisciplinary research, bridging chemistry with biology and environmental science.
Biological Systems: The aldehyde groups in DAIPA can react with amines present in biological molecules, such as proteins and peptides. This reactivity could be exploited for bioconjugation, creating hybrid materials for biomedical applications. For example, DAIPA could be used as a cross-linking agent to create stable hydrogels for tissue engineering or as a component in biosensors. Its potential role in systems that monitor physiological functions or organ health could also be an area of exploration. google.com Research into the interactions of DAIPA derivatives with biological systems, such as their effect on key enzymes like aldehyde dehydrogenases, could reveal new therapeutic or diagnostic possibilities. researchgate.net
Environmental Systems: Porous materials derived from DAIPA, such as covalent organic frameworks (COFs), could be designed for environmental remediation. These materials can exhibit high surface areas and tunable pore sizes, making them ideal candidates for capturing and removing pollutants from water or air. The amine groups within the framework could be particularly effective at adsorbing acidic gases like CO2 or toxic heavy metal ions from industrial wastewater. The development of DAIPA-based membranes for filtration and separation processes is another promising direction for addressing environmental challenges.
Scalable Synthesis and Process Intensification for Advanced Materials
For any promising new material to have a real-world impact, its constituent building blocks must be producible on a large scale in a safe, efficient, and cost-effective manner. A significant future direction for DAIPA research will be the development of scalable synthetic routes and the application of process intensification.
Scalable Synthesis: Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges. nih.gov Research will need to focus on developing robust and reliable procedures for DAIPA synthesis that provide consistent yields and high purity, even when performed on a large scale. nih.gov This involves optimizing every step of the reaction to minimize variability and ensure the process is economically viable.
Process Intensification: This engineering approach seeks to develop smaller, cleaner, and more energy-efficient manufacturing processes. energy.gov Instead of traditional large-batch reactors, process intensification often employs continuous flow reactors, such as microreactors. mdpi.com These systems offer superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved safety, and reduced waste. mdpi.comcetjournal.it Applying process intensification to the synthesis of DAIPA or the polymerization of DAIPA-based materials could dramatically improve the efficiency and sustainability of their production. mdpi.comcetjournal.it
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for DAIPA
| Feature | Traditional Batch Process | Continuous Flow (Process Intensification) |
| Reactor Size | Large, bulky reactors | Compact microreactors or tubular reactors mdpi.com |
| Heat & Mass Transfer | Often inefficient, potential for hot spots | Excellent, precise temperature control energy.gov |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes cetjournal.it |
| Control | Limited control over reaction parameters | Precise control over residence time, temperature mdpi.com |
| Scalability | Difficult, requires re-engineering | Easier to scale by running multiple units in parallel |
| Efficiency | Lower space-time yield, more waste | Higher efficiency, minimized waste mdpi.com |
By focusing on these scalable and intensified processes, researchers can bridge the gap between laboratory discovery and the industrial production of advanced materials derived from 4,6-Diaminoisophthalaldehyde.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-Diaminoisophthalaldehyde, and how can researchers optimize yields under varying conditions?
- Methodology : Begin with nitration and reduction protocols for aromatic aldehydes. For example, nitro groups can be introduced via mixed acid systems (HNO₃/H₂SO₄), followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro to amino groups . Optimization involves adjusting reaction time, temperature (e.g., 0–60°C for nitration), and catalyst loading. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement. Monitor intermediates using TLC and confirm final product purity via HPLC .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic proton environments and aldehyde functionalities (δ ~10 ppm for aldehydes). IR spectroscopy validates C=O stretches (~1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹). For crystallographic confirmation, grow single crystals via slow evaporation (e.g., DMF/ethanol) and perform X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks . Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to address ambiguities .
Q. How does the stability of this compound under different storage conditions impact experimental reproducibility?
- Methodology : Conduct accelerated degradation studies under varying conditions (light, humidity, temperature). Store samples in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of amino groups. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products like quinone derivatives. Use Karl Fischer titration to quantify moisture absorption, which may catalyze side reactions .
Advanced Research Questions
Q. What mechanistic insights exist for the Diels-Alder reactivity of this compound derivatives, and how can kinetic vs thermodynamic control be assessed?
- Methodology : Study dienophile activation using electron-withdrawing groups (e.g., nitro substituents) to enhance reactivity. For example, 15N isotopic labeling (as in DNBF studies) combined with in situ NMR can track regioselectivity in cycloadditions . Vary reaction temperatures (e.g., –78°C for kinetic control vs 25°C for thermodynamic) and analyze product ratios via GC-MS. Computational modeling (e.g., DFT for transition-state energies) helps rationalize observed stereochemistry .
Q. How can computational modeling predict the electronic properties of this compound, and what validation methods are required?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate predictions experimentally via UV-Vis spectroscopy (charge-transfer transitions) and cyclic voltammetry (redox potentials). Compare computed NMR chemical shifts with experimental data to refine basis sets and solvation models .
Q. What strategies resolve contradictions in reported reaction outcomes for this compound in cross-coupling reactions?
- Methodology : Systematically replicate literature conditions (e.g., Suzuki-Miyaura coupling) while controlling variables: catalyst (Pd(PPh₃)₄ vs PdCl₂), base (K₂CO₃ vs CsF), and solvent (THF vs DMF). Use multivariate analysis (e.g., DOE) to identify critical factors. Characterize unexpected byproducts via high-resolution MS and 2D NMR (COSY, NOESY). Cross-reference with kinetic studies (e.g., Arrhenius plots) to differentiate between catalyst deactivation and substrate inhibition .
Safety and Best Practices
- Handling Precautions : Use nitrile gloves, safety goggles, and fume hoods for synthesis. Avoid exposure to aldehydes, which may cause respiratory irritation. For air-sensitive steps, employ Schlenk-line techniques under inert atmosphere .
- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectral data (NMR, MS) in repositories like Zenodo, and include error margins (e.g., ±SD for triplicate measurements) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
